2-Butenyl(di-tert-butyl)phosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenyl(di-tert-butyl)phosphine: is an organophosphorus compound with the molecular formula C12H25P . It is a phosphine ligand that is often used in various chemical reactions, particularly in catalysis. The compound is known for its steric bulk due to the presence of two tert-butyl groups, which can influence its reactivity and selectivity in chemical processes .
Mechanism of Action
Target of Action
2-Butenyl(di-tert-butyl)phosphine, also known as Di-t-butyl(2-butenyl)phosphine, is an organophosphine ligand . The primary targets of this compound are transition metals, with which it can coordinate to catalyze various organic reactions .
Mode of Action
This compound interacts with its targets (transition metals) by forming a coordinate covalent bond . This interaction results in the formation of a metal-ligand complex, which can catalyze a variety of organic reactions .
Biochemical Pathways
It is known that this compound can catalyze various types of organic reactions, including stille cross-coupling reactions , and potentially others.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the catalysis of various organic reactions . The specific effects would depend on the nature of the reaction being catalyzed.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to air and is soluble in strongly polar organic solvents . These characteristics suggest that the compound’s activity might be affected by factors such as exposure to air and the solvent used.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butenyl(di-tert-butyl)phosphine typically involves the reaction of 2-butenyl halides with di-tert-butylphosphine. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Butenyl(di-tert-butyl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the 2-butenyl group can be replaced by other nucleophiles.
Coordination: As a ligand, it can coordinate with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Bases such as sodium hydride or potassium tert-butoxide are often used.
Coordination: Transition metals like palladium, platinum, and nickel are commonly used in coordination reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
2-Butenyl(di-tert-butyl)phosphine has several scientific research applications, including:
Chemistry: It is used as a ligand in catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of fine chemicals and specialty materials
Comparison with Similar Compounds
Di-tert-butylphosphine: Similar in structure but lacks the 2-butenyl group.
2-(Di-tert-butylphosphino)-1-phenylindole: Contains a phenylindole group instead of the 2-butenyl group.
Di-tert-butylmethylphosphine: Contains a methyl group instead of the 2-butenyl group
Uniqueness: 2-Butenyl(di-tert-butyl)phosphine is unique due to the presence of the 2-butenyl group, which can participate in additional chemical reactions compared to its similar counterparts. The steric bulk provided by the tert-butyl groups also makes it distinct in terms of reactivity and selectivity in catalysis .
Properties
IUPAC Name |
[(E)-but-2-enyl]-ditert-butylphosphane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25P/c1-8-9-10-13(11(2,3)4)12(5,6)7/h8-9H,10H2,1-7H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOODANZONJOKI-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCP(C(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CP(C(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.